2-Methoxy-3-(2-methylpropyl)piperazine

Description

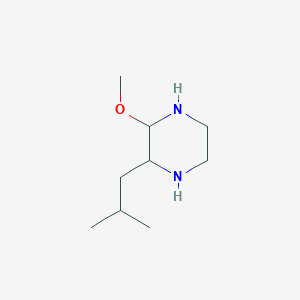

Structure

2D Structure

3D Structure

Properties

CAS No. |

74784-14-8 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

2-methoxy-3-(2-methylpropyl)piperazine |

InChI |

InChI=1S/C9H20N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h7-11H,4-6H2,1-3H3 |

InChI Key |

MKLUVRBBDLZBRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1C(NCCN1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 3 2 Methylpropyl Piperazine

Total Synthesis Approaches to the 2-Methoxy-3-(2-methylpropyl)piperazine Scaffold

The synthesis of the this compound scaffold would likely involve the construction of the core piperazine (B1678402) ring with the desired substituents at the C2 and C3 positions. General strategies for creating substituted piperazines often rely on cyclization reactions of appropriately functionalized linear precursors.

One plausible approach could start from commercially available and inexpensive starting materials, such as isovaleraldehyde (B47997) and an activated glycine (B1666218) derivative. The synthesis could proceed through a multi-step sequence involving the formation of a key diamine precursor followed by cyclization to form the piperazine-2-one intermediate. Subsequent reduction and methylation would furnish the target molecule.

Another potential route involves the direct C-H functionalization of a pre-formed piperazine ring, although achieving the desired regioselectivity at the C2 and C3 positions can be challenging. mdpi.comencyclopedia.pub

Stereoselective and Enantioselective Synthesis Strategies for this compound

Given the presence of two chiral centers at the C2 and C3 positions of this compound, controlling the stereochemistry is a critical aspect of its synthesis. Stereoselective and enantioselective strategies are paramount for obtaining specific stereoisomers.

One common strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the nitrogen of a piperazine precursor to direct the stereochemical outcome of subsequent reactions. After the desired stereocenters are established, the auxiliary can be removed.

Asymmetric catalysis is another powerful tool for enantioselective synthesis. For instance, a palladium-catalyzed asymmetric allylic alkylation of a piperazin-2-one (B30754) precursor could be employed to introduce one of the stereocenters with high enantioselectivity. caltech.edu Subsequent diastereoselective reactions would then establish the second stereocenter. A one-pot, three-component synthesis using N-activated aziridines, anilines, and propargyl carbonates has been reported to produce highly substituted piperazines with excellent stereoselectivity. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. nih.govmdpi.comnih.gov

Key considerations for a greener synthesis would include:

Atom Economy: Designing a synthetic route that incorporates the maximum number of atoms from the starting materials into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste. Biocatalysis, using enzymes, can offer high selectivity under mild reaction conditions. mdpi.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times. mdpi.com

One-Pot Reactions: Designing multi-step reactions to occur in a single pot, which avoids intermediate purification steps and reduces solvent usage.

Functional Group Interconversions and Derivatization at the Piperazine Ring

The piperazine ring in this compound offers two nitrogen atoms that can be readily functionalized, allowing for the synthesis of a diverse range of derivatives.

The secondary amine at the N4 position is a prime site for various transformations. It can undergo N-alkylation, N-acylation, N-arylation, and sulfonylation to introduce a wide variety of substituents. These reactions are typically straightforward and high-yielding. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding N4-alkylated derivative.

The methoxy (B1213986) group at the C2 position could potentially be cleaved under harsh acidic conditions to reveal a hydroxyl group, which could then be further functionalized. However, such a transformation might be challenging without affecting other parts of the molecule.

Derivatization using reagents like 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) can be used to enhance detectability in analytical methods such as liquid chromatography-tandem mass spectrometry. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of various parameters.

Key parameters to optimize for a hypothetical synthesis could include:

Temperature: Affects reaction rate and selectivity.

Solvent: Can influence solubility, reactivity, and reaction pathway.

Catalyst: The choice and loading of the catalyst can dramatically impact yield and selectivity.

Reaction Time: Ensuring the reaction goes to completion without significant side-product formation.

Reagent Stoichiometry: Using the optimal ratio of reactants to maximize conversion and minimize waste.

Hypothetical Data Table for Optimization of a Key Cyclization Step:

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd/C | Toluene | 80 | 12 | 65 |

| 2 | Pd/C | Toluene | 100 | 8 | 78 |

| 3 | Pd(OAc)₂ | DMF | 100 | 8 | 72 |

| 4 | Rh/C | Toluene | 100 | 8 | 55 |

| 5 | Pd/C | Dioxane | 100 | 8 | 85 |

| 6 | Pd/C | Dioxane | 120 | 6 | 82 |

This is a hypothetical table for illustrative purposes.

Investigation of By-products and Impurities in this compound Production

The identification and characterization of by-products and impurities are essential for ensuring the quality and purity of the final compound. During the synthesis of this compound, several types of impurities could potentially form.

Common by-products in piperazine synthesis can arise from:

Incomplete Reactions: Unreacted starting materials or intermediates.

Over-alkylation or Over-acylation: At the nitrogen atoms of the piperazine ring.

Side Reactions: Such as elimination, rearrangement, or polymerization of intermediates.

Epimerization: Loss of stereochemical integrity at the chiral centers, leading to the formation of diastereomers.

Ring-Opening: Under harsh reaction conditions, the piperazine ring might undergo cleavage.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to detect, identify, and quantify these impurities. Understanding the impurity profile is crucial for developing effective purification methods, such as column chromatography or recrystallization.

Molecular Structure, Conformation, and Spectroscopic Characterization of 2 Methoxy 3 2 Methylpropyl Piperazine

Advanced Spectroscopic Techniques for Structural Elucidation of 2-Methoxy-3-(2-methylpropyl)piperazine

A combination of spectroscopic methods is essential for a complete understanding of the molecule's structure in both solution and solid states.

High-resolution NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) would provide detailed information about the connectivity and chemical environment of each atom. Due to the chiral centers at C2 and C3, the molecule can exist as multiple diastereomers, which would likely result in complex spectra.

The piperazine (B1678402) ring protons are expected to show a series of complex multiplets in the ¹H NMR spectrum, typically in the range of 2.5-3.5 ppm. The presence of conformational isomers (chair and boat forms) at room temperature can lead to broad signals. nih.gov Variable temperature NMR studies would be crucial to investigate the dynamics of ring inversion and to potentially resolve individual conformers at low temperatures.

The methoxy (B1213986) group would appear as a singlet around 3.3-3.8 ppm. The isobutyl group would present characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and two diastereotopic protons for the CH₂ group adjacent to the piperazine ring. The chemical shifts would be influenced by the substituent's orientation (axial or equatorial) on the piperazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperazine Ring CH, CH₂ | 2.5 - 3.5 | Multiplets |

| Methoxy (OCH₃) | 3.3 - 3.8 | Singlet |

| Isobutyl CH | 1.8 - 2.2 | Multiplet |

| Isobutyl CH₂ | 1.2 - 1.7 | Multiplets |

| Isobutyl CH₃ | 0.8 - 1.0 | Doublet |

| N-H | 1.5 - 2.5 | Broad Singlet |

Mass spectrometry would confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₉H₂₀N₂O).

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The primary fragmentation pathways for alkylpiperazines typically involve the loss of the alkyl substituent. aip.org Therefore, a significant fragment ion corresponding to the loss of the isobutyl group (M-57) would be expected. Another likely fragmentation would be the cleavage of the piperazine ring, leading to various smaller amine fragments. The presence of the methoxy group might also lead to the loss of a methoxy radical (M-31) or formaldehyde (B43269) (M-30).

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR and Raman spectra of piperazine derivatives are well-characterized. niscpr.res.innih.gov

Key expected vibrational modes include:

N-H Stretching: A moderate to weak band in the region of 3250-3500 cm⁻¹ is characteristic of the secondary amine N-H bond. scispace.com

C-H Stretching: Multiple bands in the 2800-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the piperazine ring and the alkyl and methoxy substituents. scispace.com

C-N Stretching: These vibrations typically appear in the fingerprint region, between 1000 and 1200 cm⁻¹. niscpr.res.in

C-O Stretching: A strong band corresponding to the C-O stretch of the methoxy group is expected around 1050-1150 cm⁻¹.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound (Note: These are estimated values based on general group frequencies.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3250 - 3500 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |

| C-N Stretch | 1000 - 1200 | Medium |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

As a saturated heterocyclic amine, this compound is not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). The electronic transitions available are primarily high-energy σ → σ* and n → σ* transitions, which occur in the far-UV region (below 200 nm). nist.gov The lone pair electrons on the nitrogen and oxygen atoms would be responsible for the n → σ* transitions. Unless derivatized with a chromophoric group, the compound would likely be colorless and transparent in the visible region.

X-ray Crystallography of this compound and its Cocrystals/Salts

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also unequivocally establish the conformation of the piperazine ring, which is typically found in a chair conformation in its crystalline salts. researchgate.netnih.govresearchgate.net

Furthermore, X-ray crystallography would reveal the relative stereochemistry of the methoxy and isobutyl groups at the C2 and C3 positions. In the solid state, intermolecular interactions, such as hydrogen bonding involving the N-H group, would be clearly delineated. The formation of cocrystals or salts with various acids could be used to obtain crystals suitable for diffraction studies and to investigate the supramolecular chemistry of the compound. acs.org

Conformational Analysis of the Piperazine Ring and Substituent Orientations in this compound

The conformational landscape of this molecule is complex. The piperazine ring can, in principle, adopt chair, boat, and twist-boat conformations. However, the chair conformation is generally the most stable. researchgate.net

For 2-substituted piperazines, studies have shown a preference for the substituent to occupy an axial position, which can be stabilized by various interactions. nih.gov In the case of this compound, there will be a conformational equilibrium between structures where the substituents are axial and equatorial.

The four possible chair conformations for a given diastereomer would be:

2-methoxy (axial), 3-isobutyl (axial)

2-methoxy (equatorial), 3-isobutyl (equatorial)

2-methoxy (axial), 3-isobutyl (equatorial)

2-methoxy (equatorial), 3-isobutyl (axial)

The relative energies of these conformers would be determined by a balance of steric hindrance (1,3-diaxial interactions) and potential stabilizing electronic effects like intramolecular hydrogen bonding. Computational chemistry methods, such as Density Functional Theory (DFT), would be invaluable for calculating the energies of the different conformers and predicting the most stable structures in the gas phase and in solution. njit.edu These theoretical calculations would complement experimental data from NMR and IR spectroscopy to provide a complete picture of the conformational preferences of this compound.

Analog Design, Structure Activity Relationship Sar Studies, and Ligand Modification of 2 Methoxy 3 2 Methylpropyl Piperazine

Design and Synthesis of Novel 2-Methoxy-3-(2-methylpropyl)piperazine Analogues

The design of novel analogues would typically start from the core scaffold of this compound. Medicinal chemists would propose modifications at several key positions to explore the chemical space around the lead compound. These positions would include:

The methoxy (B1213986) group at the 2-position (e.g., replacing it with other alkoxy groups, halogen atoms, or small alkyl chains).

The isobutyl group at the 3-position (e.g., varying its size, branching, or replacing it with cyclic or aromatic moieties).

The nitrogen atoms of the piperazine (B1678402) ring (e.g., introducing substituents at the N1 and N4 positions to modulate properties like basicity, polarity, and receptor interaction).

The synthesis of such analogues would likely involve multi-step sequences. A common approach to substituted piperazines involves the cyclization of appropriate diamine precursors or the modification of a pre-formed piperazine ring. The introduction of substituents at the 2 and 3 positions would require careful control of regioselectivity and stereochemistry.

Exploration of Substituent Effects on the this compound Core

Once a series of analogues is synthesized, researchers would investigate how different substituents affect the compound's physicochemical and pharmacological properties. This involves studying the impact of:

Electronic Effects: How electron-donating or electron-withdrawing groups influence the reactivity and binding affinity of the molecule.

Steric Effects: How the size and shape of substituents affect the molecule's ability to fit into a biological target's binding site.

Lipophilicity: How modifications alter the compound's solubility and ability to cross biological membranes, which is crucial for bioavailability.

These effects would be quantified using parameters like Hammett constants (for electronic effects), Taft steric parameters, and partition coefficients (logP or logD for lipophilicity).

In Vitro Structure-Activity Relationship (SAR) Investigations of this compound Derivatives at Molecular Targets

This phase is central to understanding the compound's therapeutic potential. Synthesized analogues would be tested in a battery of in vitro assays to determine their activity at specific molecular targets (e.g., receptors, enzymes, ion channels). The goal is to build a Structure-Activity Relationship (SAR), which correlates changes in chemical structure with changes in biological activity.

A hypothetical SAR study might reveal, for instance, that a larger alkyl group at the 3-position increases potency, while substitution at the N4 position is critical for selectivity against a specific target. This data is often presented in tables comparing the structure of analogues with their measured activity (e.g., IC₅₀ or Kᵢ values).

Regioselective and Stereoselective Synthesis of this compound Isomers for SAR Profiling

The this compound core contains at least two stereocenters (at C2 and C3), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). These isomers can have vastly different biological activities and properties. Therefore, the development of regioselective and stereoselective synthetic methods is crucial.

Such methods would aim to produce single, pure isomers for biological testing. This allows for a more precise understanding of the SAR and helps identify the specific three-dimensional arrangement (pharmacophore) required for optimal interaction with the biological target. Techniques like chiral auxiliary-guided synthesis, asymmetric catalysis, or separation of racemates via chiral chromatography are commonly employed.

Prodrug and Pro-Probe Strategies Based on the this compound Scaffold

If the parent compound shows promising activity but has poor pharmacokinetic properties (e.g., low solubility, poor absorption, rapid metabolism), a prodrug strategy may be employed. This involves chemically modifying the molecule to create a prodrug that is inactive but is converted to the active parent drug within the body.

For the this compound scaffold, a prodrug could be designed by attaching a promoiety to one of the piperazine nitrogens. This moiety would be designed to be cleaved by enzymes in vivo, releasing the active drug. Pro-probes are similar but are designed to be activated by a specific enzyme to generate a signal (e.g., fluorescence), which can be used to study enzyme activity or drug distribution.

Biochemical and Molecular Interaction Studies of 2 Methoxy 3 2 Methylpropyl Piperazine

Identification and Characterization of Protein and Enzyme Binding Partners for 2-Methoxy-3-(2-methylpropyl)piperazine

There are no available studies that have identified or characterized specific protein or enzyme binding partners for this compound. While research exists on the binding of the related aromatic compound, 2-methoxy-3-isobutylpyrazine , to proteins such as the major urinary protein (MUP-I), these findings cannot be extrapolated to the saturated piperazine (B1678402) compound due to fundamental differences in molecular structure, shape, and electronic properties. nih.govhud.ac.uk

Receptor Binding Assays and Ligand-Target Kinetics of this compound

No receptor binding assays or kinetic studies for this compound have been published. Therefore, data regarding its affinity, selectivity, or association/dissociation rates for any biological target are not available.

Investigation of Intracellular Signaling Pathways Modulated by this compound

There is no information available from published research to indicate that this compound modulates any specific intracellular signaling pathways.

In Vitro Metabolic Stability and Biotransformation of this compound

Specific enzymatic studies detailing the in vitro metabolic stability and biotransformation of this compound are not present in the current body of scientific literature. While the metabolism of other piperazine derivatives has been studied, often involving cytochrome P450 (CYP) enzymes leading to reactions like N-dealkylation or oxidation, these pathways cannot be assumed for the target compound without direct experimental evidence. nih.gov For instance, the metabolism of 1-(4-methoxyphenyl)piperazine (B173029) is primarily handled by the enzyme CYP2D6, which mediates the O-demethylation of the methoxy (B1213986) group attached to the phenyl ring. nih.gov However, the methoxy group in this compound is attached directly to the saturated piperazine ring, creating a different chemical environment that would likely result in a distinct metabolic profile.

Computational Chemistry and in Silico Modeling of 2 Methoxy 3 2 Methylpropyl Piperazine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of 2-Methoxy-3-(2-methylpropyl)piperazine

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of this compound. These calculations provide a detailed picture of the molecule's electron distribution, which governs its reactivity and intermolecular interactions. Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.net

Furthermore, QM methods are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with biological targets, such as amino acid residues in a protein's active site. Calculations of Mulliken atomic charges and dipole moments further refine the understanding of the molecule's polarity and charge distribution. epstem.net

Table 1: Illustrative Quantum Mechanical Parameters for a Piperazine (B1678402) Derivative Note: This table presents typical parameters obtained from DFT calculations and is for illustrative purposes, as specific experimental or calculated data for this compound is not publicly available.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Represents the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with the chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential around nitrogen and oxygen atoms | Identifies regions prone to electrophilic attack and hydrogen bond acceptance. |

Molecular Docking Simulations of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov For this compound, this process would involve identifying a potential biological target, such as a G-protein coupled receptor (GPCR) or an enzyme, where piperazine derivatives are known to show activity. nih.govmdpi.com

The simulation process involves preparing the 3D structures of both the ligand and the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. Each of these poses is evaluated using a scoring function, which estimates the binding free energy. The results provide insights into the most stable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex. nih.gov For instance, studies on similar piperazine derivatives have explored their binding to targets like the dopamine (B1211576) D2 receptor, identifying crucial interactions with specific amino acid residues like aspartic acid. nih.gov

Table 2: Illustrative Molecular Docking Results for a Piperazine Ligand Note: This table is a hypothetical representation of docking results against a generic protein target.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Dopamine D2 Receptor | -8.5 | Asp114, Ser193, Phe389 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| Acetylcholinesterase | -9.2 | Trp84, Tyr334, His440 | π-π Stacking, Hydrophobic |

| Topoisomerase II | -7.9 | Asp551, Arg503 | Hydrogen Bond, Electrostatic |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Interactions of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. mdpi.com An MD simulation of this compound, either free in solution or bound to a protein, would involve calculating the atomic trajectories over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape and the stability of its interactions with a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target is required.

The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as constitutional, topological, electronic, or hydrophobic. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.com A robust QSAR model not only predicts the activity of new, unsynthesized analogues but also provides insights into the structural features that are crucial for biological activity. nih.gov Studies on piperazine derivatives have shown that descriptors related to electrophilicity, molar refractivity, and polar surface area can be significantly correlated to their inhibitory activity. mdpi.com

Table 3: Example of a QSAR Model Equation and its Statistical Parameters Note: This is a generic representation of a QSAR model.

| QSAR Model Details | |

|---|---|

| Model Equation | pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (ω) + 3.4 |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validation Coefficient (Q²) | 0.76 |

| F-statistic | 15.2 |

| Predictive R² (R²_pred) | 0.79 |

In Silico ADMET Predictions for this compound (Theoretical predictions only, no human data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles. nih.govbiointerfaceresearch.com Various computational models and online platforms, such as pkCSM and SwissADME, can predict a range of ADMET properties for this compound based solely on its chemical structure.

These predictions include parameters like aqueous solubility (LogS), Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. scispace.com Toxicity predictions can flag potential issues such as mutagenicity (AMES test) or carcinogenicity. scispace.com These theoretical predictions help prioritize compounds for further experimental testing. nih.gov

Table 4: Predicted In Silico ADMET Properties for this compound Note: These values are illustrative and represent typical outputs from ADMET prediction software.

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Water Solubility (logS) | -2.8 | Moderately soluble. |

| Caco-2 Permeability (logPapp) | 0.95 | High intestinal absorption predicted. | |

| Human Intestinal Absorption (%) | 92% | Well absorbed from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability (logBB) | 0.15 | Predicted to cross the BBB. |

| CNS Permeability (logPS) | -1.8 | Predicted to penetrate the Central Nervous System. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit this major metabolic enzyme. | |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of mutagenicity. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Virtual Screening and Library Design Based on this compound Structural Motifs

The structural motif of this compound can serve as a starting point for discovering new bioactive molecules through virtual screening and library design. mdpi.com Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. u-strasbg.fr This can be done using structure-based methods, like docking the entire library against a protein, or ligand-based methods, which search for molecules with structural or pharmacophoric similarity to the known active scaffold. mdpi.com

Furthermore, the piperazine core of the molecule is a versatile scaffold for combinatorial library design. nih.gov By using this core structure, a virtual library of analogues can be created by systematically modifying the substituents at various positions (e.g., the second nitrogen of the piperazine ring). This allows for the exploration of the chemical space around the initial hit to optimize properties like potency, selectivity, and ADMET profile. nih.gov Cheminformatic analysis of such libraries can ensure broad coverage of chemical space and diverse shapes, increasing the probability of identifying novel lead compounds. nih.gov

Analytical Method Development and Quantification of 2 Methoxy 3 2 Methylpropyl Piperazine in Research Matrices

Chromatographic Methodologies for 2-Methoxy-3-(2-methylpropyl)piperazine Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of substituted piperazines in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

The development of an HPLC method for a novel piperazine (B1678402) derivative like this compound would involve a systematic optimization of several key parameters to achieve adequate separation and detection.

Column Selection: A reverse-phase C18 column is a common starting point for the analysis of many piperazine derivatives. unodc.org The nonpolar stationary phase interacts with the nonpolar aspects of the analyte.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. jocpr.commdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with varying polarities. mdpi.com

Detection: Due to the basic nature of the piperazine ring, many derivatives lack a strong native chromophore for UV detection at higher wavelengths. jocpr.com Therefore, detection is often performed at lower wavelengths (e.g., ~210-230 nm). jocpr.com For enhanced sensitivity and specificity, HPLC is frequently coupled with a mass spectrometry (MS) or a diode-array detector (DAD). nih.govresearchgate.net In cases where UV activity is poor, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to allow for detection at more favorable wavelengths. jocpr.comresearchgate.net

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (210-400 nm) or MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for this compound Quantification

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For many piperazine derivatives, derivatization is often necessary to improve their chromatographic behavior and thermal stability. mdpi.comresearchgate.net

Derivatization: Acetylation or perfluoroacylation are common derivatization techniques used for piperazines. researchgate.netscholars.direct These reactions target the amine groups, increasing the volatility of the analyte.

GC Conditions: A capillary column with a nonpolar stationary phase, such as a DB-5ms, is frequently used for the separation of these derivatives. scholars.direct The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points. scholars.direct

Mass Spectrometry (MS) Detection: MS detection provides high selectivity and allows for structural elucidation based on fragmentation patterns. For quantification, selected ion monitoring (SIM) mode is often used, where only specific ions characteristic of the target analyte are monitored, thereby increasing sensitivity and reducing interferences. scholars.direct

Table 2: General GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100-120°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Full Scan for identification, SIM for quantification |

Capillary Electrophoresis (CE) and Electrophoretic Techniques for this compound

Capillary electrophoresis offers an alternative to chromatographic methods, providing high separation efficiency and short analysis times. bohrium.comastm.org For piperazine derivatives, which are typically cationic, CE is a suitable technique. bohrium.com

The separation in CE is based on the differential migration of charged species in an electric field. Key parameters to optimize include the composition and pH of the background electrolyte, applied voltage, and the use of additives like cyclodextrins for chiral separations. bohrium.comnih.govresearchgate.net Detection is commonly performed using UV absorbance. researchgate.net For compounds with poor chromophores, indirect UV detection can be utilized. researchgate.net

Spectrophotometric and Fluorometric Assays for this compound Detection

Spectrophotometric methods for piperazine and its salts have been developed based on the formation of colored products. rdd.edu.iqekb.egekb.egnih.govnih.gov These methods often involve a chemical reaction to produce a chromophore that can be measured using a spectrophotometer. For instance, reactions with reagents like N-bromosuccinimide or the formation of N-nitroso derivatives have been used to generate colored compounds with absorbance maxima in the visible or UV range. nih.govnih.gov While generally simpler and more accessible than chromatographic methods, spectrophotometric assays may lack the specificity required for complex matrices and are less suitable for separating mixtures of related compounds.

Fluorometric assays would require the compound to be naturally fluorescent or to be derivatized with a fluorescent tag. For non-fluorescent piperazines, derivatization with reagents such as dansyl chloride has been employed to enable sensitive detection by fluorescence. researchgate.net

Sample Preparation Strategies and Matrix Effects in this compound Analysis

Effective sample preparation is crucial for accurate quantification, as it aims to isolate the analyte from interfering components of the research matrix (e.g., plasma, urine, tissue homogenates). longdom.orgcore.ac.uk Common techniques include:

Protein Precipitation (PPT): Often used for plasma samples, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. core.ac.uk

Liquid-Liquid Extraction (LLE): The analyte is partitioned between two immiscible liquid phases to separate it from matrix components.

Solid-Phase Extraction (SPE): This has become a prevalent technique, offering higher recovery and cleaner extracts compared to LLE. core.ac.uk The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. researchgate.net

Matrix effects , which are the alteration of ionization efficiency by co-eluting compounds from the matrix, are a significant consideration, particularly in LC-MS analysis. longdom.orgnih.gov These effects can lead to ion suppression or enhancement, affecting the accuracy and precision of the quantification. longdom.org Strategies to mitigate matrix effects include optimizing the chromatographic separation to avoid co-elution, using more selective sample preparation methods, and employing stable isotope-labeled internal standards. semanticscholar.org

Advanced Applications and Emerging Research Frontiers for 2 Methoxy 3 2 Methylpropyl Piperazine

Utilization of 2-Methoxy-3-(2-methylpropyl)piperazine as a Chemical Biology Probe

A comprehensive search of scientific databases reveals no specific instances of this compound being developed or utilized as a chemical biology probe. In principle, piperazine (B1678402) derivatives can be functionalized to serve as probes for biological targets. Such probes often incorporate reporter groups (e.g., fluorophores, biotin) or photoreactive moieties to enable the study of biological processes or target identification. However, no such modifications or applications have been documented for this compound.

Potential for this compound in Materials Science or Polymer Chemistry (Non-biological applications)

There is currently no available research detailing the application of this compound in materials science or polymer chemistry. The piperazine heterocycle can be incorporated into polymer backbones or used as a building block for functional materials due to its diamine structure. These applications often aim to impart specific properties such as thermal stability, pH-responsiveness, or metal-chelating abilities. The specific contributions of the 2-methoxy and 3-(2-methylpropyl) substituents to such properties remain unexplored.

Role of this compound as a Synthetic Intermediate for Complex Molecules

The piperazine core is a well-established building block in organic synthesis, frequently employed in the construction of pharmaceuticals and other complex molecules. mdpi.com Its two nitrogen atoms provide handles for further chemical modification. However, there are no specific, documented synthetic routes that utilize this compound as a key intermediate for the synthesis of more complex target molecules. While general methods for the synthesis of substituted piperazines exist, the specific utility of this compound as a precursor is not established in the literature. nih.govorganic-chemistry.org

Interdisciplinary Research Integrating this compound

Consistent with the lack of data in specific fields, there is no evidence of significant interdisciplinary research involving this compound. Such research would typically involve collaborations between chemists, biologists, and material scientists to explore novel applications, but the foundational research on this specific compound appears to be absent.

Identification of Knowledge Gaps and Future Research Directions for this compound

The primary knowledge gap concerning this compound is the lack of fundamental research into its synthesis, characterization, and properties. Future research could begin to address this by:

Developing and optimizing a robust synthetic route to produce this compound in sufficient quantities for further study.

Conducting a thorough characterization of its physicochemical properties, including its conformational analysis and reactivity.

Performing initial biological screenings to identify any potential bioactivity, which could guide future medicinal chemistry efforts.

Exploring its potential as a monomer or building block in polymer synthesis to create novel materials with unique properties.

A summary of the current knowledge status and potential future research areas is presented in the table below.

| Research Area | Current Status | Future Directions |

| Chemical Biology Probe | No available data | Design and synthesis of functionalized derivatives for target identification. |

| Materials Science | No available data | Incorporation into polymers to study resulting material properties. |

| Synthetic Intermediate | No available data | Exploration as a building block for novel, complex molecules. |

| Interdisciplinary Research | No available data | Collaborative studies based on initial characterization and screening. |

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to identify and quantify 2-Methoxy-3-(2-methylpropyl)pyrazine in complex matrices like food or biological samples?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GC × GC) are primary techniques. For enhanced sensitivity in complex samples (e.g., wine, chili peppers), headspace solid-phase microextraction (HS-SPME) is employed to preconcentrate volatile compounds. Retention indices and internal standards (e.g., isotope-labeled analogs like d3-IBMP) improve quantification accuracy . GC × GC with nitrogen phosphorus detection (NPD) achieves detection limits as low as 0.5 ng/L, while GC × GC-TOFMS enables deconvolution of co-eluting compounds .

Q. How does 2-Methoxy-3-(2-methylpropyl)pyrazine contribute to sensory profiles in food systems?

- Methodological Answer : The compound’s sensory impact is quantified using the Relative Odor Activity Value (ROAV), which correlates concentration with odor thresholds. In chili peppers, ROAV values >15 indicate dominance in green bell pepper and pea-like aromas. Comparative studies between HS-SPME-GC-MS and HS-SPME-GC × GC-TOFMS confirm its role as a key odorant, with ROAVs exceeding thresholds in both techniques . Sensory panels and olfactometry further validate its contribution to flavor in red beets and coffee .

Advanced Research Questions

Q. What thermodynamic principles govern the binding of 2-Methoxy-3-(2-methylpropyl)pyrazine to proteins like Major Urinary Protein (MUP-I)?

- Methodological Answer : Isothermal titration calorimetry (ITC) reveals binding is enthalpy-driven, contrasting the classical entropy-dominated hydrophobic effect. X-ray crystallography and NMR relaxation measurements show ligand-induced conformational changes: desolvation of the protein binding pocket drives affinity, while side-chain rigidity at binding sites is offset by increased flexibility in adjacent regions ("conformational relay") . These findings are critical for designing ligands with tailored binding kinetics.

Q. How do agricultural practices (e.g., irrigation, fertilization) influence the concentration of 2-Methoxy-3-(2-methylpropyl)pyrazine in crops like greenhouse-grown peppers?

- Methodological Answer : Controlled trials with drip irrigation (e.g., W1, W2, W3 water levels) demonstrate that reduced irrigation (W1) significantly increases pyrazine content and odor activity values (OAVs). Fertilizer regimes (F2, F3) further enhance OAVs compared to baseline (F1). Hydrocarbon, pyrazine, and dihydrocapsaicin levels are measured via GC-MS, with ANOVA confirming statistical significance (P<0.01) . Optimizing water and nutrient delivery can amplify flavor compounds in horticultural products.

Q. What advanced quantification strategies improve accuracy in detecting trace levels of 2-Methoxy-3-(2-methylpropyl)pyrazine in wine?

- Methodological Answer : HS-SPME combined with stable isotope dilution (GC × GC-IDTOFMS) uses deuterated internal standards (d3-IBMP) to correct matrix effects. Extracted ion chromatograms (EICs) and TOFMS deconvolution resolve co-eluting isomers. Method validation includes spike-recovery tests and comparison to GC × GC-NPD, achieving sub-ng/L detection limits . This approach is critical for studying varietal differences in wine aroma.

Q. How does structural modification of pyrazine derivatives affect their biological activity, and what analytical tools validate these changes?

- Methodological Answer : Piperazine derivatives modified with cyclodextrins show reduced toxicity but lower bioactivity. Elemental analysis, NMR, and X-ray crystallography confirm structural changes. Antiplatelet activity is assessed via in vitro assays (e.g., [35S]GTPγS binding), with computational docking predicting binding affinities . Such studies guide the design of bioactive analogs with optimized pharmacokinetic profiles.

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.